molecular formula C22H21F3N4O3S3 B2684026 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392302-44-2

4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2684026
CAS No.: 392302-44-2
M. Wt: 542.61
InChI Key: VQOPGKXOXZFUAF-UHFFFAOYSA-N
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Description

4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a piperidine sulfonyl group, a trifluoromethyl phenyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps include:

    Formation of the Piperidine Sulfonyl Group: This can be achieved by reacting piperidine with a sulfonyl chloride derivative under basic conditions.

    Synthesis of the Thiadiazole Moiety: This involves the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Phenyl Group: This step can be accomplished through a nucleophilic substitution reaction using trifluoromethyl benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The sulfonyl and thiadiazole groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • **4-(piperidine-1-sulfonyl)-N-[5-(phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
  • **4-(piperidine-1-sulfonyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

The presence of the trifluoromethyl group in 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide distinguishes it from similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold for drug discovery and development.

Biological Activity

The compound 4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H21F3N4O3S3C_{22}H_{21}F_{3}N_{4}O_{3}S_{3}. It features a complex structure that includes a piperidine sulfonamide moiety linked to a thiadiazole derivative, with a trifluoromethyl group enhancing its biological potency. The presence of the thiadiazole ring is crucial as it is known for its ability to interfere with DNA replication processes, making it effective against various cancer cells .

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for similar compounds have been reported as low as 2.32 µg/mL, indicating potent antitumor activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound 4eMCF-75.36
Compound 4iHepG22.32
Compound AMCF-710.10

The mechanism through which these compounds exert their anticancer effects primarily involves the disruption of DNA replication and induction of apoptosis in cancer cells. The incorporation of the trifluoromethyl group has been shown to enhance cytotoxic properties by improving lipophilicity and cellular uptake .

Anti-inflammatory Properties

In addition to anticancer activity, sulfonamide derivatives like this compound may also possess anti-inflammatory effects. Studies suggest that the sulfonamide group can modulate inflammatory pathways, potentially making these compounds useful in treating conditions characterized by excessive inflammation .

Synthesis Methods

The synthesis of This compound can be achieved through several methods involving multi-step reactions that include:

  • Formation of the thiadiazole ring.
  • Introduction of the piperidine sulfonamide moiety.
  • Incorporation of the trifluoromethyl group.

These synthetic routes allow for the fine-tuning of biological activity through structural modifications .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Thiadiazole Derivatives : A research paper reported on various thiadiazole derivatives demonstrating significant antibacterial and anticancer activities. The study highlighted how structural variations influenced their efficacy against specific cell lines .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of this compound with target proteins involved in cancer progression. These studies suggest that structural modifications can significantly enhance binding properties and overall biological efficacy .

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S3/c23-22(24,25)17-6-4-5-15(13-17)14-33-21-28-27-20(34-21)26-19(30)16-7-9-18(10-8-16)35(31,32)29-11-2-1-3-12-29/h4-10,13H,1-3,11-12,14H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOPGKXOXZFUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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